テンプ‐マレイミド

概要

説明

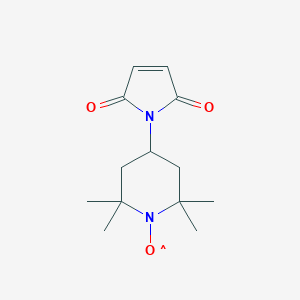

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is a stable nitroxide radical compound. It is known for its unique structure, which includes a piperidine ring with four methyl groups and a maleimide group. This compound is widely used in various fields due to its stability and reactivity.

科学的研究の応用

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide has a wide range of applications in scientific research:

Biology: It is used to label proteins and nucleic acids for structural and functional studies.

Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: It is used as a stabilizer in polymers and as a catalyst in various chemical reactions.

作用機序

Target of Action

Tempo-maleimide, also known as N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, MAL-6, or 4-Maleimido-TEMPO, primarily targets thiol groups present in biological systems . These thiol groups are frequently found in cysteine residues in proteins . The maleimide moiety in Tempo-maleimide reacts with these thiol groups, forming a stable thiosuccinimide product .

Mode of Action

The interaction of Tempo-maleimide with its targets involves a Michael addition reaction . This reaction is a type of “click chemistry” reaction, which is characterized by its high yield, specificity, and rapid reaction rate . The maleimide group in Tempo-maleimide reacts with the thiol groups in cysteine residues, forming a stable thiosuccinimide product . This reaction is chemoselective for thiols and is about 1,000 times faster than the reaction rate of maleimide with amines .

Biochemical Pathways

Tempo-maleimide affects the protein kinase pathways . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . Certain maleimides, including Tempo-maleimide, have been identified as highly active inhibitors of various enzymes, such as protein kinases . This inhibition can modulate the activity of the enzyme and disrupt cellular signaling cascades, which may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .

Result of Action

The molecular and cellular effects of Tempo-maleimide’s action primarily involve the modification of proteins . By reacting with thiol groups in cysteine residues, Tempo-maleimide can modify the structure and function of proteins . This can lead to changes in cellular processes and functions. For example, Tempo-maleimide has been used as a spin label to investigate the influence of bile salts on the intact rat mitochondrial membranes .

Action Environment

The action, efficacy, and stability of Tempo-maleimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reaction rate of maleimide with thiols . From pH 6.5 to pH 7.5, the thiol-maleimide reaction is chemoselective for thiols . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the action and efficacy of Tempo-maleimide.

生化学分析

Biochemical Properties

Tempo-Maleimide is widely used in the site-selective modification of proteins . The bioconjugation of maleimides involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor) . This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .

Cellular Effects

Tempo-Maleimide has been reported to inhibit the survival of CHO cells at 1mM concentrations . This suggests that Tempo-Maleimide may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tempo-Maleimide involves a Michael addition reaction where the maleimide acts as the Michael acceptor while the thiolate is the Michael donor . The thiolate acts as a weak base allowing for conjugate addition onto the maleimide forming a thiosuccinimide complex . This leads to successful conjugation of the cysteine residue .

Temporal Effects in Laboratory Settings

This reaction is rapid and ensures high yields of the desired conjugates .

Metabolic Pathways

It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence various metabolic pathways.

Transport and Distribution

It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence its localization or accumulation.

Subcellular Localization

Given its ability to react with cysteine groups on proteins , it is possible that Tempo-Maleimide could be directed to specific compartments or organelles where these proteins are located.

準備方法

Synthetic Routes and Reaction Conditions

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide can be synthesized through a multi-step process. The synthesis typically involves the following steps:

Formation of 2,2,6,6-tetramethyl-4-piperidone: This is achieved by the condensation of acetone with ammonia, followed by cyclization.

Oxidation to 2,2,6,6-tetramethyl-4-piperidinyloxy: The piperidone is then oxidized using an oxidizing agent such as sodium hypochlorite.

Reaction with maleimide: The final step involves the reaction of 2,2,6,6-tetramethyl-4-piperidinyloxy with maleimide under controlled conditions to form N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide.

Industrial Production Methods

Industrial production of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to its corresponding hydroxylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the maleimide group under mild conditions.

Major Products Formed

Oxidation: The major product is the corresponding nitroxide radical.

Reduction: The major product is the hydroxylamine derivative.

Substitution: The major products are substituted maleimides.

類似化合物との比較

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.

4-Amino-2,2,6,6-tetramethylpiperidine: Another piperidine derivative used in various chemical reactions.

Uniqueness

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is unique due to its maleimide group, which allows it to participate in specific reactions such as Michael addition and nucleophilic substitution. This makes it more versatile compared to other similar compounds .

生物活性

Tempo-maleimide, a compound derived from the stable radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and maleimide, has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of tempo-maleimide, focusing on its mechanisms of action, applications in drug delivery and cancer therapy, and its potential as a tool in biochemical research.

1. Chemical Structure and Properties

Tempo-maleimide combines the stable radical properties of TEMPO with the electrophilic characteristics of maleimides. The structure can be represented as follows:

This hybrid structure allows tempo-maleimide to engage in Michael addition reactions, making it useful for conjugating with thiols in biological systems.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of tempo-maleimide derivatives. The incorporation of TEMPO into maleimide structures has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, one study demonstrated that tempo-maleimide exhibited significant antiproliferative activity by inhibiting cyclin-dependent kinases and glycogen synthase kinase-3, which are crucial for cancer cell proliferation and survival .

2.2 Drug Delivery Systems

Tempo-maleimide has been investigated for its role in drug delivery systems, particularly through thermally activated release mechanisms. A study explored the use of tempo-maleimide conjugates with human serum albumin (HSA) hydrogels to achieve sustained drug release. The stability provided by the TEMPO radical allowed for precise monitoring of drug binding and release via electron paramagnetic resonance (EPR) spectroscopy, demonstrating its utility in controlled drug delivery applications .

3.1 Case Study: EPR Spectroscopy in Drug Release

A significant case study utilized EPR spectroscopy to investigate the binding dynamics of tempo-maleimide with HSA. The results indicated that the presence of the TEMPO radical facilitated enhanced sensitivity in detecting drug interactions at nanomolar concentrations. This method proved advantageous over traditional techniques such as ultracentrifugation or UV-visible spectrophotometry due to its ability to detect conformational changes in proteins during drug binding .

3.2 Table of Biological Activities

The following table summarizes key biological activities associated with tempo-maleimide:

4. Future Directions

The unique properties of tempo-maleimide suggest several avenues for future research:

- Enhanced Drug Formulations : Further exploration into tempo-maleimide's role in formulating more effective anticancer drugs could yield significant therapeutic advancements.

- Bioconjugation Techniques : Investigating new bioconjugation strategies using tempo-maleimide may enhance targeted delivery systems for various biomolecules.

- Mechanistic Studies : Continued studies utilizing advanced spectroscopic techniques could elucidate the detailed mechanisms underlying tempo-maleimide's biological activities.

5. Conclusion

Tempo-maleimide represents a promising compound in the realm of biomedical research, particularly due to its dual functionality as a radical stabilizer and an electrophilic agent. Its applications in anticancer therapies and drug delivery systems underscore its potential as a versatile tool in modern pharmacology and biochemistry.

特性

IUPAC Name |

1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLHCOBCOLZMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276267 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94751-70-9 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。